Welcome to the BenchChem Online Store!
molecular formula C19H22O2 B8472902 1,1-Bis(4-hydroxyphenyl)cycloheptane CAS No. 73008-79-4

1,1-Bis(4-hydroxyphenyl)cycloheptane

Cat. No. B8472902
M. Wt: 282.4 g/mol
InChI Key: LPKVNNDYZRCVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04223170

Procedure details

Into a solution of 112.7 parts by weight (1.0 partmole) cycloheptanone and 470 parts by weight (5.0 partmole) phenol there was introduced gaseous hydrobromic acid. The mildly exothermic reaction was moderated by external cooling, keeping the reaction temperature between 30° and 37° C. after ca. 1.5 hour of reaction time, the red colored mixture thickened and solids began to form. After an additional four hour contact with a slow stream of hydrobromic acid, all acid was removed by placing the stirred mixture under water aspirator vacuum and the solid phase removed by vacuum filtration. Washing the solids with hot water and recrystallizing them by charcoaling from aqueous menthol, yielded white crystals of 4,4'-cycloheptylidenediphenol, melting point 208°-209° C., that were 99.1% pure by gas chromatography analysis (retention time: 25.35 min.; p-cumylphenol reference retention time: 16.47 min.).
[Compound]
Name
112.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Br>>[C:1]1([C:12]2[CH:13]=[CH:14][C:9]([OH:15])=[CH:10][CH:11]=2)([C:12]2[CH:13]=[CH:14][C:9]([OH:15])=[CH:10][CH:11]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
112.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mildly exothermic reaction
CUSTOM
Type
CUSTOM
Details
the reaction temperature between 30° and 37° C.
CUSTOM
Type
CUSTOM
Details
after ca. 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
of reaction time
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
all acid was removed
CUSTOM
Type
CUSTOM
Details
the solid phase removed by vacuum filtration
WASH
Type
WASH
Details
Washing the solids with hot water
CUSTOM
Type
CUSTOM
Details
recrystallizing them

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.